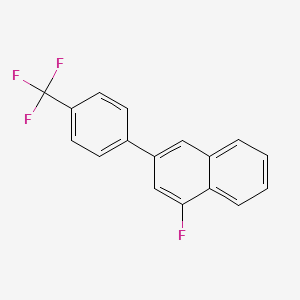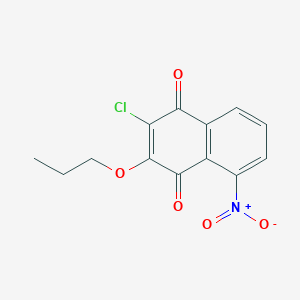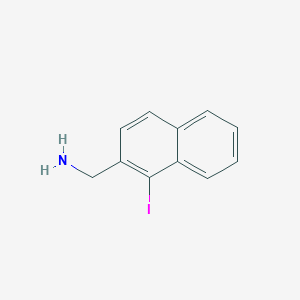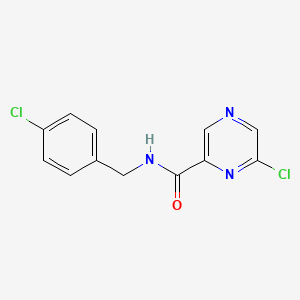
1-Fluoro-3-(4-(trifluoromethyl)phenyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-3-(4-(trifluoromethyl)phenyl)naphthalene is an organic compound that belongs to the class of trifluoromethylbenzenes. These compounds are characterized by the presence of a benzene ring substituted with one or more trifluoromethyl groups. This particular compound is notable for its unique structure, which includes a naphthalene ring system substituted with both a fluoro and a trifluoromethyl group .
Méthodes De Préparation
The synthesis of 1-Fluoro-3-(4-(trifluoromethyl)phenyl)naphthalene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and is known for its mild reaction conditions and functional group tolerance. The process involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Fluoro-3-(4-(trifluoromethyl)phenyl)naphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction Reactions: Reduction can be achieved using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully reduced derivatives
Applications De Recherche Scientifique
1-Fluoro-3-(4-(trifluoromethyl)phenyl)naphthalene has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable probe in studying biological systems, especially in the context of fluorine-containing drugs and their interactions with biological targets.
Mécanisme D'action
The mechanism of action of 1-Fluoro-3-(4-(trifluoromethyl)phenyl)naphthalene involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .
Comparaison Avec Des Composés Similaires
1-Fluoro-3-(4-(trifluoromethyl)phenyl)naphthalene can be compared with other similar compounds, such as:
1-Fluoro-4-(3-(trifluoromethyl)phenyl)naphthalene: This compound has a similar structure but differs in the position of the fluoro and trifluoromethyl groups, which can lead to different chemical and biological properties.
4-(trifluoromethyl)phenol: This compound lacks the naphthalene ring system but shares the trifluoromethyl group, making it useful for studying the effects of this functional group in different chemical contexts.
1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanone: This compound has a simpler structure with an ethanone group, which can be used as a precursor in various synthetic applications.
Propriétés
Formule moléculaire |
C17H10F4 |
|---|---|
Poids moléculaire |
290.25 g/mol |
Nom IUPAC |
1-fluoro-3-[4-(trifluoromethyl)phenyl]naphthalene |
InChI |
InChI=1S/C17H10F4/c18-16-10-13(9-12-3-1-2-4-15(12)16)11-5-7-14(8-6-11)17(19,20)21/h1-10H |
Clé InChI |
PGUQMYXOEPHEAY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=C2F)C3=CC=C(C=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Benzyl-6-bromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11839982.png)



![N'-{[(Ethenyloxy)carbonyl]oxy}[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11840019.png)






![7-Nitroisoindolo[2,1-a]quinoline-5,11-dione](/img/structure/B11840049.png)
![7-Bromopyrimido[5,4-b]quinoline-2,4-diol](/img/structure/B11840052.png)
![2,5-Diacetyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11840068.png)
